2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid 2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649201
InChI: InChI=1S/C7H4BBrClF3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
SMILES: B(C1=C(C=C(C=C1Br)C(F)(F)F)Cl)(O)O
Molecular Formula: C7H4BBrClF3O2
Molecular Weight: 303.27 g/mol

2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid

CAS No.:

Cat. No.: VC13649201

Molecular Formula: C7H4BBrClF3O2

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid -

Specification

Molecular Formula C7H4BBrClF3O2
Molecular Weight 303.27 g/mol
IUPAC Name [2-bromo-6-chloro-4-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C7H4BBrClF3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Standard InChI Key DDZFIXPRTBLSDB-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1Br)C(F)(F)F)Cl)(O)O
Canonical SMILES B(C1=C(C=C(C=C1Br)C(F)(F)F)Cl)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid is C₇H₄BBrClF₃O₂, with a molecular weight of 303.27 g/mol . The IUPAC name is [2-bromo-6-chloro-4-(trifluoromethyl)phenyl]boronic acid, and its CAS registry number is 1452574-71-8 .

Structural Characterization

The compound’s structure consists of a benzene ring with substituents at positions 2 (bromine), 4 (trifluoromethyl), and 6 (chlorine), with the boronic acid group (-B(OH)₂) at position 1. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions . Key spectroscopic identifiers include:

  • InChI: InChI=1S/C7H4BBrClF3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H

  • SMILES: OB(O)c1c(Cl)cc(cc1Br)C(F)(F)F .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step halogenation and borylation processes:

  • Halogenation: A precursor such as 2-bromo-6-chloro-4-(trifluoromethyl)benzene undergoes bromination or chlorination under controlled conditions .

  • Borylation: The halogenated intermediate is treated with a boron source (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the boronic acid group .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Reference
Halogenation-BorylationPd(PPh₃)₄, THF68
Direct BorylationNi(cod)₂, PCy₃76

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and purity. Automated systems optimize reaction parameters (temperature, pressure) and minimize byproducts .

Physical and Chemical Properties

Physicochemical Data

  • Density: 1.8 ± 0.1 g/cm³ (similar analogs)

  • Boiling Point: 321.0 ± 52.0 °C (at 760 mmHg)

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, THF); limited water solubility due to hydrophobic substituents .

  • Stability: Stable under inert atmospheres but hygroscopic; requires storage at 2–8°C .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.50 (s, 2H, B(OH)₂) .

  • ¹³C NMR: δ 134.2 (C-Br), 132.5 (C-Cl), 125.4 (CF₃), 121.8 (Ar-C) .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound is a key participant in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/vinyl halides. For example, coupling with 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate yields biaryl intermediates for anticancer agents .

Table 2: Representative Coupling Reactions

SubstrateProductYield (%)Reference
4-Bromo-6-methoxynaphthyridine3,4-Biaryl-2,5-dichlorothiophene71
8-Bromo-1,5-naphthyridin-2-oneXanthine derivatives82

Medicinal Chemistry Applications

Boronic acids inhibit proteases and kinases. This compound has shown promise in:

  • EGFR Inhibition: Blocks ATP-binding sites in tyrosine kinases, reducing tumor proliferation .

  • Antimicrobial Activity: Modulates bacterial enzyme activity through boron-mediated interactions .

Recent Advances and Future Directions

Recent studies highlight its role in nickel-catalyzed C–F bond activation (e.g., coupling with 2-fluorobenzofurans) . Future research may explore:

  • Photoredox Catalysis: For trifluoromethylation at inert positions .

  • Bioconjugation: Developing boronic acid-based prodrugs .

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